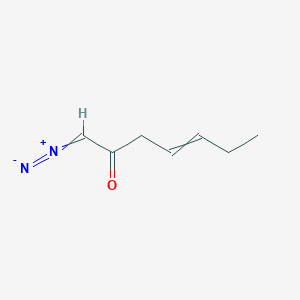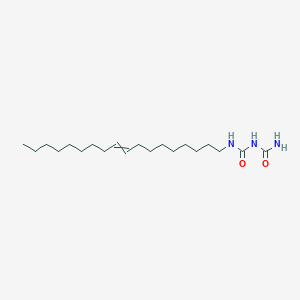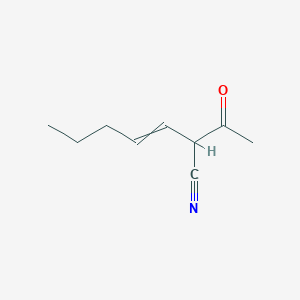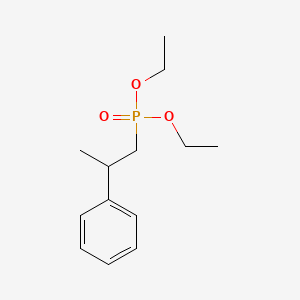
Phosphonic acid, (2-phenylpropyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (2-phenylpropyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry .
Vorbereitungsmethoden
The synthesis of phosphonic acid, (2-phenylpropyl)-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the selective esterification using alkyl orthoesters like triethyl orthoacetate. The reaction conditions, including temperature, play a crucial role in determining the yield and selectivity of the product. At lower temperatures (around 30°C), monoesters are formed, while higher temperatures favor the formation of diesters . Industrial production methods often scale up these laboratory procedures, ensuring high selectivity and yield without significant loss of efficiency.
Analyse Chemischer Reaktionen
Phosphonic acid, (2-phenylpropyl)-, diethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis can occur under both acidic and basic conditions, leading to the formation of phosphonic acids and alcohols . Common reagents used in these reactions include hydrochloric acid for acidic hydrolysis and sodium hydroxide for basic hydrolysis. The major products formed from these reactions are phosphonic acids and corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (2-phenylpropyl)-, diethyl ester has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organophosphorus compounds. In biology and medicine, phosphonates are known for their antibacterial and antiviral properties. They are used in the development of drugs for treating bacterial infections and viral diseases . Additionally, phosphonates are employed in the industry as corrosion inhibitors, flame retardants, and chelating agents .
Wirkmechanismus
The mechanism of action of phosphonic acid, (2-phenylpropyl)-, diethyl ester involves its interaction with molecular targets through the stable C-P bond. This bond allows the compound to act as a ligand, binding to metal ions and other molecules. The pathways involved in its action include inhibition of enzyme activity and disruption of microbial cell walls, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (2-phenylpropyl)-, diethyl ester can be compared with other similar compounds such as phosphinic acids and phosphonates. While phosphinic acids contain a P-H bond, phosphonates like this compound have a P-C bond, which provides greater stability and versatility in chemical reactions . Other similar compounds include acyclic nucleoside phosphonates like cidofovir and tenofovir, which are used in antiviral therapies .
Eigenschaften
CAS-Nummer |
153968-18-4 |
|---|---|
Molekularformel |
C13H21O3P |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
1-diethoxyphosphorylpropan-2-ylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-4-15-17(14,16-5-2)11-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
DGNVNRBCJGRDMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(C)C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


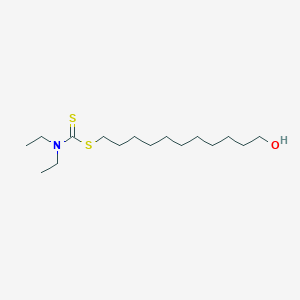
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

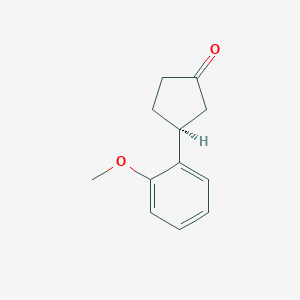
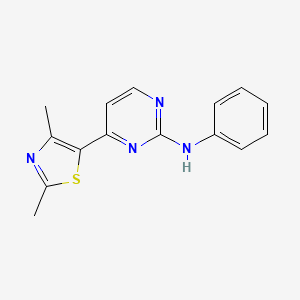
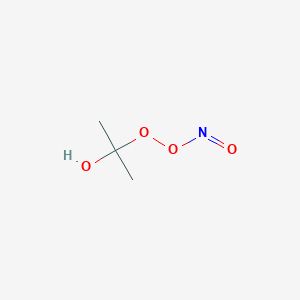


![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
